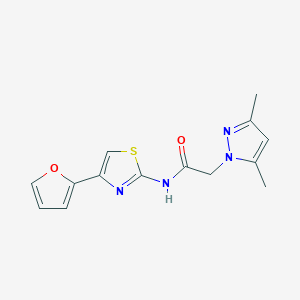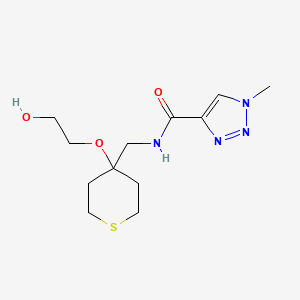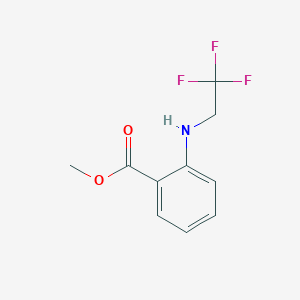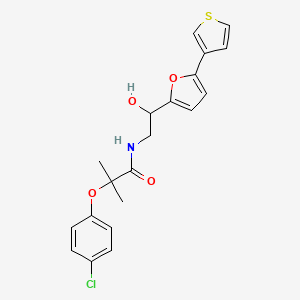![molecular formula C19H17FN4OS B2953164 N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide CAS No. 478049-08-0](/img/structure/B2953164.png)
N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C19H17FN4OS and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications
Studies have shown the use of allyl systems in Mo-catalyzed asymmetric allylic alkylation, yielding products with excellent enantioselectivity. Such processes are crucial for creating compounds with specific three-dimensional arrangements, vital in pharmaceuticals and fine chemicals (Trost, Dogra, & Franzini, 2004).
Cyclooxygenase-2 Inhibition
Fluorinated compounds have been evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme targeted for its role in inflammation and pain. The introduction of a fluorine atom has been found to increase COX-2 inhibition potency and selectivity, leading to the development of potential therapeutics for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Insecticidal Activity
Novel insecticides with unique chemical structures have been developed, showing strong activity against lepidopterous pests. These compounds, distinguished by novel substituents such as a heptafluoroisopropyl group, offer a novel mode of action that could be crucial in managing pest resistance and supporting integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial Analogs
The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. The presence of a fluorine atom enhances the antimicrobial effect, highlighting the importance of chemical modifications in developing new antimicrobials (Desai, Rajpara, & Joshi, 2013).
Advanced Materials and Sensing Applications
Research on metallophthalocyanines and photoluminescent compounds for applications in sensing and materials science has been conducted. These studies focus on synthesizing compounds with specific electronic or optical properties for use in detecting environmental pollutants or in material fabrication (Kantekin et al., 2015; Nagendran, Vishnoi, & Murugavel, 2017).
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole ring, like the one in your compound, are often associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c1-2-12-26-19-23-22-17(24(19)16-6-4-3-5-7-16)13-21-18(25)14-8-10-15(20)11-9-14/h2-11H,1,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZWVMSYZSMJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Phenylbenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2953081.png)


![N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2953089.png)


![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)

![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)